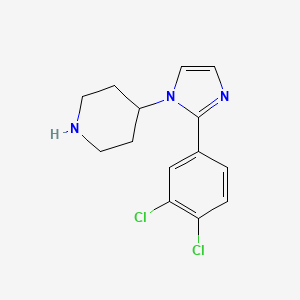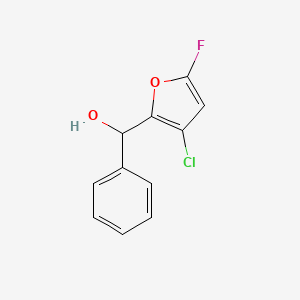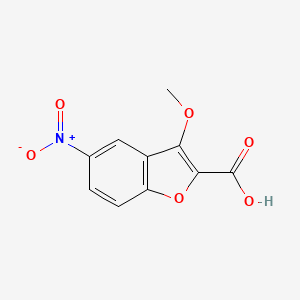
3-Methoxy-5-nitrobenzofuran-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-5-nitrobenzofuran-2-carboxylic acid is a benzofuran derivative with a molecular formula of C10H7NO6 and a molecular weight of 237.17 g/mol . Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
The synthesis of 3-Methoxy-5-nitrobenzofuran-2-carboxylic acid can be achieved through several methods. One common approach involves the nitration of benzofuran derivatives. For instance, the nitration of 2-unsubstituted benzofurans using electrophilic nitration agents such as nitric acid and acetic anhydride can yield 2-nitrobenzofurans . Another method involves the condensation of salicylic aldehydes with bromonitromethane, followed by oxidation . Industrial production methods often utilize these synthetic routes, optimizing reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
3-Methoxy-5-nitrobenzofuran-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include nitric acid, acetic anhydride, and bromonitromethane . The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration reactions typically yield nitrobenzofuran derivatives, while oxidation reactions can produce carboxylic acid derivatives .
Scientific Research Applications
3-Methoxy-5-nitrobenzofuran-2-carboxylic acid has numerous applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex benzofuran derivatives . In biology and medicine, benzofuran compounds, including this compound, have shown potential as anti-tumor, antibacterial, and anti-viral agents . Additionally, these compounds are being explored for their potential use in the development of new therapeutic drugs for diseases such as hepatitis C and cancer .
Mechanism of Action
The mechanism of action of 3-Methoxy-5-nitrobenzofuran-2-carboxylic acid involves its interaction with various molecular targets and pathways. Benzofuran derivatives are known to exert their effects by inhibiting specific enzymes or receptors involved in disease processes . For example, some benzofuran compounds have been shown to inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects . The exact molecular targets and pathways for this compound are still under investigation.
Comparison with Similar Compounds
3-Methoxy-5-nitrobenzofuran-2-carboxylic acid can be compared with other benzofuran derivatives, such as 2-nitrobenzofuran and 3-nitrobenzofuran . These compounds share similar chemical structures and biological activities but differ in their specific substituents and functional groups.
Properties
Molecular Formula |
C10H7NO6 |
|---|---|
Molecular Weight |
237.17 g/mol |
IUPAC Name |
3-methoxy-5-nitro-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C10H7NO6/c1-16-8-6-4-5(11(14)15)2-3-7(6)17-9(8)10(12)13/h2-4H,1H3,(H,12,13) |
InChI Key |
PDEULGWNCVKPRJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(OC2=C1C=C(C=C2)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


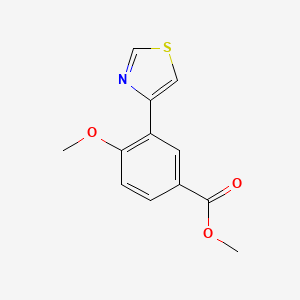
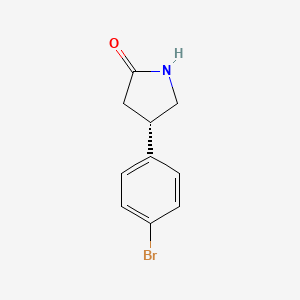
![1-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)ethanone](/img/structure/B11790973.png)
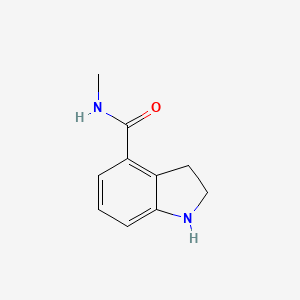
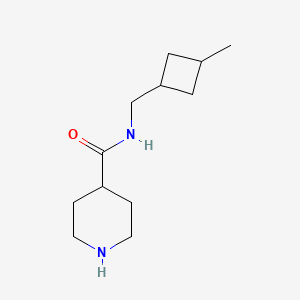
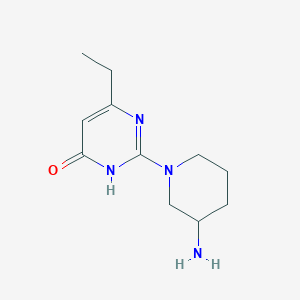
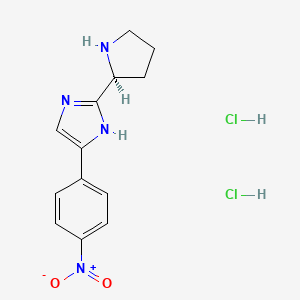
![2-Bromo-7-(4-methylpiperazin-1-yl)thiazolo[4,5-d]pyrimidin-5-amine](/img/structure/B11791012.png)
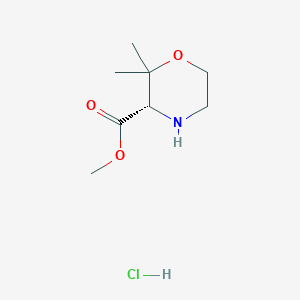
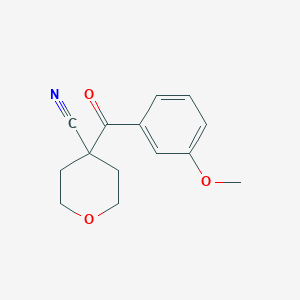
![1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-amine](/img/structure/B11791040.png)

